(S)-3-(Piperidin-2-YL)propanoic acid
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Overview
Description
(S)-3-(Piperidin-2-YL)propanoic acid is a chiral compound that features a piperidine ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Piperidin-2-YL)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor in the presence of a chiral catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Piperidin-2-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
(S)-3-(Piperidin-2-YL)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(Piperidin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
®-3-(Piperidin-2-YL)propanoic acid: The enantiomer of (S)-3-(Piperidin-2-YL)propanoic acid, with different stereochemistry.
Piperidine-2-carboxylic acid: A related compound with a similar piperidine ring structure.
3-(Piperidin-1-yl)propanoic acid: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for research and development in various scientific fields.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-[(2S)-piperidin-2-yl]propanoic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
AYRHHRXKZJGDSA-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CCC(=O)O |
Canonical SMILES |
C1CCNC(C1)CCC(=O)O |
Origin of Product |
United States |
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